molecular formula C16H16F2N2O3 B2744937 1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea CAS No. 2320209-45-6

1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea

Cat. No.: B2744937
CAS No.: 2320209-45-6
M. Wt: 322.312
InChI Key: VMPFWRIIPZBVBL-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may have potential as a bioactive molecule in drug discovery and development.

  • Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: The compound's unique properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 1-(2,6-Difluorophenyl)ethanone: This compound shares the difluorophenyl group but lacks the benzofuran moiety.

  • 4-Hydroxybenzofuran derivatives: These compounds have similar benzofuran structures but differ in the presence of the difluorophenyl group.

Uniqueness: 1-(2,6-Difluorophenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea is unique due to its combination of the difluorophenyl group and the benzofuran moiety, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3/c17-11-3-1-4-12(18)14(11)20-15(21)19-9-16(22)7-2-5-13-10(16)6-8-23-13/h1,3-4,6,8,22H,2,5,7,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPFWRIIPZBVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)NC3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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